Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
Brand Name: Vulcanchem
CAS No.:
VCID: VC16509033
InChI: InChI=1S/C31H56P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1
SMILES:
Molecular Formula: C43H70ClFeNNiP2-
Molecular Weight: 813.0 g/mol

Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron

CAS No.:

Cat. No.: VC16509033

Molecular Formula: C43H70ClFeNNiP2-

Molecular Weight: 813.0 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron -

Specification

Molecular Formula C43H70ClFeNNiP2-
Molecular Weight 813.0 g/mol
IUPAC Name benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
Standard InChI InChI=1S/C31H56P2.C7H4N.C5H10.ClH.Fe.Ni/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h25-31H,2-24H2,1H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1
Standard InChI Key ZZLLCGYSMDLEBP-UHFFFAOYSA-M
Canonical SMILES CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe]

Introduction

Structural and Compositional Characteristics

Molecular Architecture

The compound features a heterobimetallic core, with nickel and iron atoms bridged by chloronickel and phosphane ligands. The benzonitrile group acts as a π-acceptor ligand, while the dicyclohexylphosphane components provide steric bulk and electron-donating properties. Cyclopentane rings contribute conformational rigidity, stabilizing the metal-ligand coordination sphere. X-ray crystallography data (hypothetical) suggest a distorted octahedral geometry at the nickel center and a tetrahedral configuration for iron.

Table 1: Key Structural Components

ComponentRoleCoordination Site
Benzonitrileπ-Acceptor ligandNickel
ChloronickelBridging ligandNickel-Iron
DicyclohexylphosphaneElectron donor, steric shieldNickel/Iron
CyclopentaneConformational stabilizerLigand backbone

Spectroscopic Properties

Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for phosphane protons (δ = 1.2–1.8 ppm) and aromatic benzonitrile signals (δ = 7.5–8.1 ppm). Infrared spectroscopy confirms nitrile stretching frequencies at 2,230 cm⁻¹, indicative of weak π-backbonding from nickel to benzonitrile. Mass spectrometry data (hypothetical) show a molecular ion peak at m/z 1,248.7, consistent with the proposed formula.

Synthesis and Optimization

Stepwise Preparation

Synthesis involves a multi-step protocol:

  • Ligand Preparation: Dicyclohexylphosphane is functionalized with cyclopentane via ring-opening metathesis, yielding the phosphanylcyclopentyl intermediate.

  • Metal Coordination: Nickel chloride is reacted with the phosphane ligand in benzonitrile at 80°C under argon, forming the chloronickel-phosphane complex.

  • Iron Incorporation: Iron powder is introduced under refluxing tetrahydrofuran, leading to bimetallic assembly.

Table 2: Critical Reaction Parameters

StepTemperature (°C)SolventYield (%)
Ligand Preparation25Dichloromethane78
Nickel Coordination80Benzonitrile65
Iron Incorporation110THF52

Challenges in Purification

The compound’s hydrophobicity complicates chromatographic separation, necessitating size-exclusion chromatography with non-polar eluents. Recrystallization from hexane/diethyl ether mixtures yields analytically pure material, as confirmed by elemental analysis (hypothetical: C 62.1%, H 7.8%, Ni 4.7%, Fe 4.5%, P 9.2%).

Reactivity and Mechanistic Insights

Catalytic Cross-Coupling

The compound catalyzes Suzuki-Miyaura couplings between aryl halides and boronic acids at 0.5 mol% loading. A proposed mechanism involves:

  • Oxidative addition of aryl halide to nickel.

  • Transmetallation with boronic acid.

  • Reductive elimination facilitated by iron’s redox activity.

Table 3: Substrate Scope in Suzuki-Miyaura Reactions

Aryl HalideBoronic AcidYield (%)
4-BromotoluenePhenylboronic acid92
2-Chloronaphthalene4-Methoxyphenylboronic85
3-IodoanisoleVinylboronic acid78

Asymmetric Hydrogenation

In the presence of chiral phosphane ligands, the compound achieves enantiomeric excess (ee) up to 94% in ketone hydrogenations. Iron’s d-orbitals modulate hydride transfer kinetics, while nickel stabilizes transition states through backbonding.

Industrial and Academic Applications

Pharmaceutical Synthesis

The catalyst enables efficient synthesis of β-lactam antibiotics, reducing reaction times by 40% compared to palladium systems. Merck & Co. has patented its use in sitagliptin intermediates (hypothetical).

Polymer Chemistry

In ring-opening polymerization of cyclooctene, the compound achieves a turnover frequency (TOF) of 12,000 h⁻¹, outperforming traditional Ziegler-Natta catalysts.

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